molecular formula C13H8F2N2OS2 B3035161 3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 303150-86-9

3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide

Cat. No.: B3035161
CAS No.: 303150-86-9
M. Wt: 310.3 g/mol
InChI Key: YAWMRFKMTSGDJH-UHFFFAOYSA-N
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Description

3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is a chemical compound with a complex structure that includes a thiophene ring, a cyanomethyl group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the cyanomethyl group, and attachment of the difluorophenyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve similar steps to those used in laboratory synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide has a range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide
  • 3-[(cyanomethyl)sulfanyl]-N-(2,4-dichlorophenyl)-2-thiophenecarboxamide
  • 3-[(cyanomethyl)sulfanyl]-N-(2,4-dibromophenyl)-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties and applications, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(cyanomethylsulfanyl)-N-(2,4-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS2/c14-8-1-2-10(9(15)7-8)17-13(18)12-11(3-5-20-12)19-6-4-16/h1-3,5,7H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWMRFKMTSGDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CS2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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